(5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1361112-94-8
VCID: VC2714495
InChI: InChI=1S/C13H16N2O4.ClH/c16-11-6-5-9(7-15(11)8-12(17)18)13(19)14-10-3-1-2-4-10;/h5-7,10H,1-4,8H2,(H,14,19)(H,17,18);1H
SMILES: C1CCC(C1)NC(=O)C2=CN(C(=O)C=C2)CC(=O)O.Cl
Molecular Formula: C13H17ClN2O4
Molecular Weight: 300.74 g/mol

(5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride

CAS No.: 1361112-94-8

Cat. No.: VC2714495

Molecular Formula: C13H17ClN2O4

Molecular Weight: 300.74 g/mol

* For research use only. Not for human or veterinary use.

(5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride - 1361112-94-8

Specification

CAS No. 1361112-94-8
Molecular Formula C13H17ClN2O4
Molecular Weight 300.74 g/mol
IUPAC Name 2-[5-(cyclopentylcarbamoyl)-2-oxopyridin-1-yl]acetic acid;hydrochloride
Standard InChI InChI=1S/C13H16N2O4.ClH/c16-11-6-5-9(7-15(11)8-12(17)18)13(19)14-10-3-1-2-4-10;/h5-7,10H,1-4,8H2,(H,14,19)(H,17,18);1H
Standard InChI Key RSYITEJUAMLEOU-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)C2=CN(C(=O)C=C2)CC(=O)O.Cl
Canonical SMILES C1CCC(C1)NC(=O)C2=CN(C(=O)C=C2)CC(=O)O.Cl

Introduction

Chemical Identity and Structure

Identification and Nomenclature

(5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride is identified by the CAS number 1361112-94-8. Its IUPAC name is 2-[5-(cyclopentylcarbamoyl)-2-oxopyridin-1-yl]acetic acid;hydrochloride . The compound appears in chemical databases with the PubChem CID 71298721 and is characterized by the unique InChIKey RSYITEJUAMLEOU-UHFFFAOYSA-N .

Structural Composition

This compound features a complex molecular architecture consisting of:

  • A pyridine ring with an oxo group at the 2-position

  • A cyclopentylcarbamoyl substituent at the 5-position

  • An acetic acid moiety attached to the nitrogen at position 1

  • A hydrochloride salt component enhancing aqueous solubility

The molecular formula is C13H17ClN2O4 with a molecular weight of 300.74 g/mol . Its structural representation can be expressed through the SMILES notation: C1CCC(C1)NC(=O)C2=CN(C(=O)C=C2)CC(=O)O.Cl .

Physical and Chemical Properties

Table 1: Key Properties of (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride

PropertyValue
Molecular Weight300.74 g/mol
Physical StateSolid
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Topological Polar Surface Area86.7 Ų
Exact Mass300.0876847 Da
Complexity461
Parent Compound2-[5-(Cyclopentylcarbamoyl)-2-oxopyridin-1-yl]acetic acid (CID 66510147)

The hydrochloride salt formation significantly enhances the compound's solubility in aqueous environments, a critical feature for its potential pharmacological applications.

Synthesis and Production

Synthetic Routes

The synthesis of (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride typically involves multiple reaction steps. The compound can be synthesized through several routes, with careful selection of reagents and conditions to achieve high yields and purity. The general synthetic pathway includes:

  • Formation of the appropriately substituted pyridine core

  • Introduction of the oxo functionality at the 2-position

  • Attachment of the cyclopentylcarbamoyl group through amide bond formation

  • N-alkylation with a suitable acetic acid derivative

  • Conversion to the hydrochloride salt form

Reaction Conditions

The synthesis requires precise control of reaction parameters:

  • Temperature regulation (typically between 0-25°C for selective functionalization)

  • Appropriate solvent selection (often polar aprotic solvents)

  • Catalyst optimization for specific transformations

  • pH control during salt formation

  • Reaction time monitoring for optimal conversion

Purification Techniques

Purification of (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride typically employs:

  • Recrystallization from appropriate solvent systems

  • Column chromatography for intermediate purification

  • Preparative HPLC for high-purity requirements

  • Salt formation and precipitation protocols

  • Washing and filtration procedures

These purification methods aim to achieve the standard research-grade purity of ≥95%.

Biological Activity

Anticancer Properties

Preliminary studies indicate that (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride may display anticancer activities. The compound may induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent. The mechanism may involve:

  • Disruption of cellular signaling pathways critical for tumor growth

  • Interference with cancer cell survival mechanisms

  • Potential cytotoxic effects against specific cancer cell lines

These anticancer properties align with findings from research on structurally similar compounds. For instance, certain 1,8-naphthyridine derivatives have demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the submicromolar range .

Table 2: Comparative Cytotoxicity Data of Related Heterocyclic Compounds

Compound ClassCancer Cell LineIC50 Value
1,8-Naphthyridine derivative (47)MIAPaCa0.41 μM
1,8-Naphthyridine derivative (47)K-5620.77 μM
1,8-Naphthyridine derivative (36)PA-11.19 μM
1,8-Naphthyridine derivative (29)PA-10.41 μM
1,8-Naphthyridine derivative (29)SW6201.4 μM

While these data represent related compounds rather than (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride specifically, they provide valuable context for understanding the potential anticancer properties of pyridine-based structures .

Immunomodulatory Effects

The structural characteristics of (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride suggest possible immunomodulatory activities, similar to other pyridine derivatives. Research indicates that compounds in this class may influence immune responses through:

  • Regulation of immune cell function

  • Modulation of cytokine expression profiles

  • Interaction with immune signaling pathways

The specific immunomodulatory mechanisms of this compound require further investigation to establish their relevance for potential therapeutic applications.

Structure-Activity Relationships

Key Structural Features

The biological activity of (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride is intrinsically linked to its structural components. The following structural elements are particularly significant:

  • The pyridine core provides a planar, aromatic scaffold that enables specific molecular interactions

  • The oxo group at position 2 influences electronic properties and hydrogen bonding capabilities

  • The cyclopentylcarbamoyl group at position 5 contributes to receptor binding and specificity

  • The acetic acid moiety at the N-1 position affects solubility and may participate in target interactions

  • The hydrochloride salt formation enhances aqueous solubility and bioavailability

Comparative Analysis with Related Compounds

Table 3: Structural and Activity Comparison with Related Compounds

CompoundKey Structural DifferencesReported Activity
(5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochlorideBase structureAnti-inflammatory, potential anticancer
(2-Oxo-2H-pyridin-1-yl)-acetic acidLacks cyclopentylcarbamoyl at position 5Unknown (requires investigation)
Pyridine derivatives with similar carbamoyl groupsVariations in carbamoyl attachmentVariable anti-inflammatory effects
Fused pyridine derivativesAdditional fused ring systemsEnhanced cytotoxicity against cancer cells
1,8-Naphthyridine derivativesAdditional nitrogen in the heterocyclic ringPotent cytotoxicity against multiple cancer cell lines

This comparative analysis illustrates how structural modifications can significantly alter biological activities, providing guidance for future drug design efforts.

Research Applications

Medicinal Chemistry Research

(5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride serves as a valuable compound for medicinal chemistry research, particularly as:

  • A lead compound for structure-activity relationship studies

  • A template for developing novel pyridine-based therapeutic agents

  • A model for investigating heterocyclic compound interactions with biological targets

  • A reference compound for comparative pharmacological studies

The diverse functional groups present in its structure allow for systematic modifications to optimize biological activity and pharmacological properties.

Target Identification Studies

Interaction studies are crucial for understanding how (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride engages with biological targets. These studies typically employ:

  • High-throughput screening methods to assess interactions across various biological systems

  • Computational modeling to predict binding patterns

  • Biochemical assays to measure enzyme inhibition and receptor interactions

  • Cellular assays to evaluate functional responses

Such studies help to elucidate the compound's mechanism of action and identify potential therapeutic targets.

Synthetic Methodology Development

The synthesis of (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride has contributed to the development of:

  • Efficient methods for pyridine N-alkylation

  • Selective functionalization strategies for heterocyclic compounds

  • Novel approaches to amide bond formation

  • Improved protocols for hydrochloride salt preparation

These methodological advances have broader applications in organic synthesis and pharmaceutical development.

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